1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound featuring a hybrid structure of indoline and 1,3,4-oxadiazole moieties. The m-tolyl (3-methylphenyl) substituent on the oxadiazole ring likely influences lipophilicity and steric interactions, which are critical for pharmacological efficacy.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-5-4-7-15(11-13)18-20-21-19(24-18)25-12-17(23)22-10-9-14-6-2-3-8-16(14)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIILRYWODDJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of m-Toluic Acid
The synthesis begins with the esterification of m-toluic acid to form ethyl m-toluate. This step employs sulfuric acid as a catalyst in absolute ethanol under reflux conditions:
$$
\text{m-Toluic acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl m-toluate} + \text{H}_2\text{O}
$$
Typical Conditions :
Hydrazinolysis to Form m-Toluic Hydrazide
Ethyl m-toluate undergoes hydrazinolysis with excess hydrazine hydrate to yield m-toluic hydrazide:
$$
\text{Ethyl m-toluate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{Ethanol}, \Delta} \text{m-Toluic hydrazide} + \text{Ethanol}
$$
Optimized Parameters :
Cyclization with Carbon Disulfide
The hydrazide reacts with carbon disulfide (CS₂) in basic media to form the 1,3,4-oxadiazole-2-thione ring:
$$
\text{m-Toluic hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, Ethanol}, \Delta} \text{5-(m-Tolyl)-1,3,4-oxadiazole-2-thiol} + \text{H}2\text{S}
$$
Critical Considerations :
- Base: Potassium hydroxide (1.5 equivalents)
- Temperature: Reflux (78°C)
- Duration: 6–8 hours
- Yield: 70–78%
Synthesis of 2-Chloro-1-(Indolin-1-yl)Ethanone
Acetylation of Indoline
Indoline is acetylated using chloroacetyl chloride in the presence of a base to form 2-chloro-1-(indolin-1-yl)ethanone:
$$
\text{Indoline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-1-(indolin-1-yl)ethanone} + \text{HCl}
$$
Reaction Parameters :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2 equivalents)
- Temperature: 0–5°C (ice bath)
- Yield: 80–88%
Thioether Bond Formation via Nucleophilic Substitution
The final step involves coupling 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-1-(indolin-1-yl)ethanone under basic conditions:
$$
\text{5-(m-Tolyl)-1,3,4-oxadiazole-2-thiol} + \text{2-Chloro-1-(indolin-1-yl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$
Optimized Protocol :
- Base: Anhydrous potassium carbonate (1.2 equivalents)
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 60–70°C
- Duration: 12–14 hours
- Yield: 65–72%
Alternative Synthetic Routes and Methodological Variations
One-Pot Oxadiazole Formation
A modified approach condenses the hydrazide and CS₂ in the presence of polyphosphoric acid (PPA) at elevated temperatures, reducing the need for isolation of intermediates:
$$
\text{m-Toluic hydrazide} + \text{CS}_2 \xrightarrow{\text{PPA}, 120^\circ\text{C}} \text{5-(m-Tolyl)-1,3,4-oxadiazole-2-thiol}
$$
Advantages :
Microwave-Assisted Coupling
Microwave irradiation accelerates the thioether bond formation, enhancing reaction efficiency:
$$
\text{Thiol} + \text{Chloroethanone} \xrightarrow{\text{MW, K}2\text{CO}3, \text{MeCN}} \text{Target Compound}
$$
Conditions :
- Power: 300 W
- Temperature: 100°C
- Duration: 30 minutes
- Yield: 75–80%
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1.0 mL/min).
Challenges and Troubleshooting
Oxidation of Thiol Intermediate
Exposure to air leads to disulfide formation, necessitating inert atmosphere (N₂/Ar) during synthesis.
Competing Side Reactions
Alkylation of indoline nitrogen may occur if excess chloroacetyl chloride is used. Stoichiometric control and low temperatures mitigate this.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclization and coupling steps improves scalability:
- Residence time : 20 minutes
- Productivity : 1.2 kg/day
Green Chemistry Approaches
- Solvent replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.
- Catalyst recycling : Silica-supported K₂CO₃ reduces waste.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The indoline moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a subject of interest in pharmacological research.
Anticancer Activity
Research indicates that compounds containing indoline and oxadiazole moieties exhibit significant anticancer properties. A study evaluated derivatives similar to 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, demonstrating their ability to induce apoptosis in cancer cell lines such as HeLa and A549 cells. The mechanism involved both intrinsic and extrinsic apoptotic pathways.
Data Table: Anticancer Activity
Antiviral Activity
The compound has shown promise as an antiviral agent, particularly against Hepatitis B Virus (HBV). A derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition. This suggests potential for developing antiviral therapies.
Data Table: Antiviral Activity
| Virus | IC50 (µM) | Reference |
|---|---|---|
| HBV | 5 |
Antimicrobial Activity
In vitro studies have indicated that related compounds possess antimicrobial activity against various pathogens. Derivatives exhibited minimum inhibitory concentration (MIC) values in the low microgram range against Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
Case Study 1: Indoline Derivatives in Cancer Therapy
A series of indoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at specific positions on the indoline scaffold significantly enhanced anticancer activity. Compounds with oxadiazole substitutions showed improved efficacy compared to their parent structures.
Case Study 2: Evaluation of Antiviral Efficacy
In a recent study focusing on antiviral efficacy, several derivatives were tested against HBV. One compound was highlighted for its ability to inhibit viral replication effectively, suggesting a mechanism that may involve modulation of host immune responses. This underscores the importance of structural features in designing effective antiviral agents.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage are key structural features that contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Fluorophenyl and Nitrophenyl Derivatives
- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 571904-77-3) Structural Difference: The oxadiazole ring bears a 2-fluorophenyl group instead of m-tolyl. Key Properties: This analog is commercially available (98% purity), suggesting robust synthetic protocols . Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the methyl group in m-tolyl. Activity: No explicit bioactivity data are provided, but fluorinated analogs often exhibit improved pharmacokinetic profiles.
- 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 441289-32-3) Structural Difference: Features a nitrophenyl group (strong electron-withdrawing) and pyridinyl substituent. Activity: Marketed as a biochemical intermediate, but specific bioactivity data are unavailable.
Table 1: Comparison of Aromatic Substituent Effects
| Compound | Substituent on Oxadiazole | Electronic Effect | Lipophilicity (Predicted) | Synthetic Accessibility |
|---|---|---|---|---|
| Target Compound (m-tolyl) | 3-Methylphenyl | Electron-donating | Moderate-High | Moderate |
| 2-Fluorophenyl Analog (CAS 571904-77-3) | 2-Fluorophenyl | Electron-withdrawing | Moderate | High (commercially available) |
| Nitrophenyl Analog (CAS 441289-32-3) | 4-Nitrophenyl | Strongly electron-withdrawing | Low | Moderate |
Analogs with Heterocyclic Modifications
Pyrimidinylthiopropyl Derivatives (4a–g)
- General Structure : 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
- Structural Difference : Replaces indoline with substituted phenyl and introduces a pyrimidinylthiopropyl chain on oxadiazole.
- Synthesis : Prepared via SN2 reaction between phenacyl bromides and 5-[3-(pyrimidin-2-ylthio)propyl]-1,3,4-oxadiazole-2-thiol in acetone with K₂CO₃ .
- Activity : Demonstrated cytotoxic activity against cancer cells, with potency correlating with substituents (e.g., 4-chlorophenyl derivative 4d showed significant activity) .
2.2.2. Pyridine-2-ylamino Analog (Compound 3)
- Structure: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Structural Difference: Contains a pyridine-2-ylamino group instead of indoline and m-tolyl. Activity: Exhibited antimicrobial activity (MIC: 30.2–43.2 μg/cm³), attributed to the pyridine ring’s ability to disrupt microbial membranes .
Table 2: Bioactivity Comparison of Heterocyclic Analogs
| Compound | Core Structure | Bioactivity | Mechanism (Inferred) |
|---|---|---|---|
| Target Compound | Indoline + m-tolyl | Data not available | Potential anticancer/antimicrobial |
| Pyrimidinylthiopropyl Derivatives (4a–g) | Substituted phenyl + pyrimidine | Cytotoxic (anticancer) | DNA intercalation/enzyme inhibition |
| Pyridine-2-ylamino Analog | Pyridine + oxadiazole-thio | Antimicrobial | Membrane disruption |
Analogs with Antioxidant Activity
- 1-(Substituted)-2-({5-[(Naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone Structural Difference: Naphthyloxy groups replace m-tolyl, increasing aromatic surface area. The naphthyl group’s hydrophobicity may enhance membrane interaction.
Biological Activity
The compound 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This paper reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound. The indole and oxadiazole moieties present in the structure are known for their pharmacological significance, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves a multi-step process that includes:
- Formation of Indole Derivative : Starting from commercially available indole derivatives.
- Oxadiazole Synthesis : Utilizing thioamide intermediates to create the oxadiazole ring.
- Final Coupling Reaction : Combining the indole and oxadiazole moieties through thioether formation.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing indole and oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from to against various pathogens including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.22 | S. aureus |
| 2 | 0.25 | E. coli |
Anti-HBV Activity
The compound has been evaluated for its potential as an anti-hepatitis B virus (HBV) agent. In vitro studies indicated that certain derivatives could significantly suppress HBV DNA replication in both wild-type and resistant strains with IC50 values suggesting effective inhibition .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production and is a target for skin whitening agents. Compounds structurally related to 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have exhibited promising tyrosinase inhibitory activity with IC50 values comparable to established inhibitors like kojic acid .
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Binding to active sites of enzymes such as tyrosinase leads to inhibition of melanin synthesis.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-HBV Mechanism : Modulation of host immune responses and direct inhibition of viral replication processes.
Case Studies
A recent case study highlighted the effectiveness of the compound in a zebrafish model for assessing anti-melanogenic activity. The compound was shown to reduce pigmentation significantly compared to controls .
Q & A
Q. What are the established synthetic routes for 1-(Indolin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under acidic/basic conditions (e.g., using glacial acetic acid or phosphorus pentasulfide) .
- Step 2 : Introduction of the indoline moiety through nucleophilic substitution or coupling reactions .
- Step 3 : Thioether linkage formation between the oxadiazole and indoline units using thioglycolic acid derivatives .
Methodological Note: Reaction optimization (e.g., temperature control at 80–100°C, solvent selection like DMF or ethanol) is critical for yield improvement (70–90% reported) .
Q. How is the structural integrity of the compound validated post-synthesis?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., indoline protons at δ 3.2–4.1 ppm, oxadiazole carbons at 160–165 ppm) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 351.42 for C₁₉H₁₇N₃O₂S) .
- Chromatography : HPLC or TLC (e.g., methanol:chloroform 1:9) monitors purity (>95%) .
Q. What preliminary biological assays are used to evaluate its activity?
- Antitumor Screening : MTT assays against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2 targets) using fluorometric substrates .
Advanced Research Questions
Q. How do substituent variations (e.g., m-tolyl vs. p-tolyl) influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Meta-substitution (m-tolyl) : Enhances steric compatibility with hydrophobic enzyme pockets, improving IC₅₀ by 2–3 fold compared to para-substituted analogs .
- Electron-Withdrawing Groups : Fluorine or chlorine at the oxadiazole ring increases electrophilicity, enhancing binding to cysteine-rich targets (e.g., thioredoxin reductase) .
Experimental Design: Parallel synthesis of analogs with systematic substituent changes, followed by molecular docking (AutoDock Vina) and bioassays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Triangulation :
- Dose-Response Curves : Validate IC₅₀ consistency across multiple cell lines (e.g., compare results in HepG2 vs. A549) .
- Target Specificity Profiling : Use siRNA knockdowns to confirm on-target effects (e.g., apoptosis via caspase-3 activation vs. off-target ROS generation) .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 743255) with in-house results to identify outliers .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) accelerate thioether bond formation, reducing reaction time from 24h to 6h .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve oxadiazole ring cyclization efficiency by 20% compared to ethanol .
- Purification : Gradient column chromatography (hexane:ethyl acetate 8:2 to 6:4) enhances purity to >98% .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to immobilized receptors (e.g., KD values in nM range) .
- X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonding with His164 in EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target engagement .
Methodological Considerations
Q. How is stability assessed under physiological conditions?
- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 2.0) and blood (pH 7.4) for 24h, monitoring decomposition via LC-MS .
- Thermal Stability : DSC/TGA analysis reveals decomposition temperatures (>200°C indicates suitability for long-term storage) .
Q. What computational tools predict its pharmacokinetic properties?
- ADMET Prediction : SwissADME or pkCSM software estimates logP (2.5–3.1), BBB permeability (low), and CYP450 inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS evaluates binding stability over 100 ns trajectories (RMSD < 2.0 Å) .
Key Challenges & Solutions
- Low Aqueous Solubility : Use PEGylation or nanoformulation (e.g., liposomes) to enhance bioavailability .
- Off-Target Toxicity : Employ CRISPR-Cas9 screens to identify and mitigate toxicity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
